N-De[2-(methylsulfonyl)ethyl] Lapatinib
CAS No.: 697299-82-4
Cat. No.: VC21352460
Molecular Formula: C26H20ClFN4O2
Molecular Weight: 474.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![N-De[2-(methylsulfonyl)ethyl] Lapatinib - 697299-82-4](/images/no_structure.jpg)
CAS No. | 697299-82-4 |
---|---|
Molecular Formula | C26H20ClFN4O2 |
Molecular Weight | 474.9 g/mol |
IUPAC Name | 6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine |
Standard InChI | InChI=1S/C26H20ClFN4O2/c27-22-12-19(5-8-25(22)33-14-16-2-1-3-18(28)10-16)32-26-21-11-17(4-7-23(21)30-15-31-26)24-9-6-20(13-29)34-24/h1-12,15H,13-14,29H2,(H,30,31,32) |
Standard InChI Key | NQHFMDSFFGTFSK-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CN)Cl |
Canonical SMILES | C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CN)Cl |
Chemical Structure and Properties
Physical Properties
N-De[2-(methylsulfonyl)ethyl] Lapatinib possesses distinct physical properties that influence its handling, storage, and potential applications. The following table summarizes the key physical characteristics of the compound:
These physical properties provide essential information for researchers working with this compound, particularly regarding proper storage conditions to maintain stability and appropriate solvents for experimental procedures. The decomposition at temperatures above 141°C indicates thermal instability that must be considered during handling and analysis .
Chemical Properties
The chemical structure of N-De[2-(methylsulfonyl)ethyl] Lapatinib features key functional groups that determine its reactivity and stability:
Property | Description |
---|---|
Molecular Formula | C26H20ClFN4O2 |
Chemical Name | 6-[5-(Aminomethyl)-2-furanyl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-4-quinazolinamine |
Key Functional Groups | Quinazoline core, furan ring, aminomethyl group, fluorophenyl moiety, chlorophenyl group |
FDA UNII | 6MG3HT6C36 |
SMILES Notation | Cc1nc2c3c(ccc2nc1)n(C)c(N)n3 |
The compound features a quinazoline core structure linked to a furan ring with an aminomethyl substituent, making it structurally related to Lapatinib but with distinct chemical characteristics due to the absence of the methylsulfonyl ethyl group . This structural modification potentially alters its binding affinity to target proteins and its pharmacokinetic profile compared to the parent compound.
Comparison with Lapatinib
N-De[2-(methylsulfonyl)ethyl] Lapatinib differs from Lapatinib primarily in the absence of the 2-(methylsulfonyl)ethyl group. Lapatinib (CAS: 231277-92-2) is described as N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine .
This structural difference results in:
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A lower molecular weight (474.91 g/mol versus Lapatinib's higher molecular weight)
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Potentially different solubility characteristics
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Modified binding affinity to target enzymes
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Altered pharmacokinetic properties
The compound's classification as an impurity or metabolite of Lapatinib suggests it may form during Lapatinib metabolism or degradation processes . Understanding these relationships is essential for pharmaceutical quality control, metabolite identification studies, and development of improved kinase inhibitors.
Research and Development Status
Current research on N-De[2-(methylsulfonyl)ethyl] Lapatinib appears focused on several key areas:
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Identification and characterization as a Lapatinib impurity or metabolite
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Evaluation of its potential independent biological activity
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Development of analytical methods for its detection and quantification
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Investigation of its potential pharmaceutical applications
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Studies on its interaction with biological systems and pharmacokinetics
Manufacturer | Product Number | Packaging | Price (as of 2021) | Purity |
---|---|---|---|---|
TRC | D231270 | 5mg | $215 | >95% (HPLC) |
Biosynth Carbosynth | ID20812 | 2mg | $324 | Not specified |
Biosynth Carbosynth | ID20812 | 5mg | $650 | Not specified |
Biosynth Carbosynth | ID20812 | 10mg | $1050 | Not specified |
Most suppliers provide the compound in small quantities suitable for analytical and research purposes, with high purity (>95%) to ensure reliability in analytical applications . The relatively high cost per milligram reflects the specialized nature of this compound and the complexity of its synthesis and purification.
Importantly, most suppliers note storage requirements (-20°C, under inert atmosphere) and potential restrictions on purchase, suggesting regulatory considerations relevant to its handling and use .
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